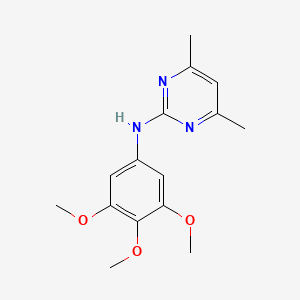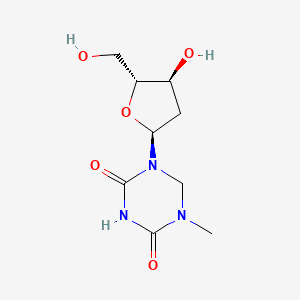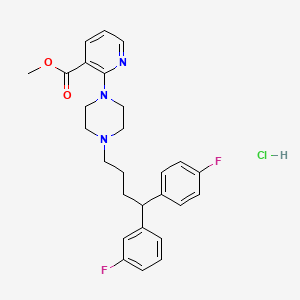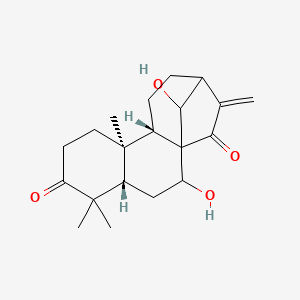
N-Nitromethylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-nitrosamines, including N-Nitromethylamine, has been reported using tert-butyl nitrite (TBN) under solvent-free conditions . This method is characterized by its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .Molecular Structure Analysis
N-Nitrosamines, including N-Nitromethylamine, are a class of compounds sharing a general structure where the amine moiety may be derived from any organic secondary amine .Chemical Reactions Analysis
N-Nitrosamines can be analyzed using liquid chromatography-accurate mass high-resolution mass spectrometry on a Q-Exactive instrument . This method is based on ultra-high-performance liquid chromatography (UHPLC) coupled to mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Nitromethylamine include a molecular weight of 76.05, a boiling point of 136.04°C, a density of 1.2433, and a refractive index of 1.4616 . It also has a pKa of 6.51±0.10 .Applications De Recherche Scientifique
Mutagenicity Studies : N-Nitromethylamine has been evaluated for mutagenicity. It was found not to be mutagenic with or without a metabolic activation system. This contrasts with other related compounds like N-nitrodimethylamine, which exhibited mutagenic properties in certain conditions (Pool et al., 1984).
Formation in Water and Wastewater Treatment : Studies have identified N-Nitromethylamine as a byproduct in water and wastewater treatment processes, particularly during chloramination. Its formation and removal have been a subject of research, emphasizing its relevance as a potential carcinogen in drinking water (Mitch et al., 2003).
Microbial Transformation : The microbial transformation of N-Nitromethylamine has been explored. One study investigated how Pseudomonas mendocina KR1 transforms N-Nitrosodimethylamine to N-Nitromethylamine, contributing to understanding the environmental fate and microbial interactions of such compounds (Fournier et al., 2006).
Carcinogenic Properties : Research has been conducted on the carcinogenic properties of N-Nitromethylamine. It induced tumors in certain experimental settings, providing insights into its potential health hazards (Scherf et al., 1989).
Pharmacodynamics and Metabolism : The pharmacodynamics and metabolism of N-Nitromethylamine have been investigated to understand its behavior in biological systems. Studies have looked into how it is metabolized and its potential effects on health (Hassel et al., 1987).
Detection and Analysis : Various methods for detecting and analyzing N-Nitromethylamine in water have been developed, emphasizing its significance as a water contaminant and the need for monitoring its presence (Zhao et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
nitromethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O2/c2-1-3(4)5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXLYFSTSOVKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
76.055 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitromethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




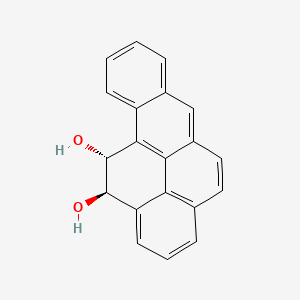
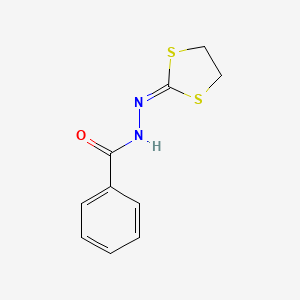


![3-O-[1-({1-[(4-Carboxy-1-hydroxy-1-iminobutan-2-yl)imino]-1,3-dihydroxybutan-2-yl}imino)-1-hydroxypropan-2-yl]-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose](/img/structure/B1198989.png)
